The vipivotide tetraxetan linker is a crucial component of the radiopharmaceutical lutetium (177Lu) vipivotide tetraxetan, used for targeted radionuclide therapy in prostate cancer. [] It acts as a bridge, connecting the prostate-specific membrane antigen (PSMA)-targeting moiety (vipivotide) to the radioactive isotope lutetium-177. This linker plays a vital role in the drug's efficacy by facilitating the delivery of targeted radiation to PSMA-expressing cancer cells while minimizing off-target effects. []
Vipivotide tetraxetan is classified as a radiopharmaceutical and is often categorized under targeted alpha therapy agents. It is derived from the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator framework, which is crucial for binding radiometals like lutetium-177. The compound has gained significant attention due to its approval by regulatory agencies for clinical use in treating metastatic castration-resistant prostate cancer.
The synthesis of vipivotide tetraxetan involves several key steps:
The molecular structure of vipivotide tetraxetan consists of a peptide sequence linked to a DOTA chelator. Its design includes:
The structural formula can be represented as follows:
where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule . The specific arrangement allows for optimal interaction with PSMA while maintaining stability in physiological conditions.
Vipivotide tetraxetan undergoes several key reactions during its application:
These reactions are essential for ensuring that the compound retains its therapeutic efficacy while minimizing off-target effects.
The mechanism of action for vipivotide tetraxetan primarily revolves around its ability to bind selectively to PSMA on cancer cells:
Pharmacokinetic studies indicate that after administration, vipivotide tetraxetan distributes widely but preferentially accumulates in tumor tissues expressing PSMA.
Vipivotide tetraxetan exhibits several notable physical and chemical properties:
These properties are crucial for its efficacy as a therapeutic agent.
Vipivotide tetraxetan has significant applications in medical science, particularly in oncology:
Vipivotide tetraxetan linker is a specialized chemical connector that serves as the structural backbone for constructing targeted radiopharmaceuticals, most notably in the prostate-specific membrane antigen (PSMA)-targeting compound PSMA-617. This linker molecule possesses three critical functional domains:
The linker's non-cleavable design ensures exceptional stability in circulation, preventing premature release of the radioactive payload before cellular internalization. This stability is quantified by its high radiolytic resilience, maintaining structural integrity for at least 72 hours post-radiolabeling [6]. Its chemical architecture enables precise coordination of beta-emitting isotopes like lutetium-177 while preserving the PSMA-binding pharmacophore's conformational specificity, as evidenced by its impressive inhibition constant (Ki = 0.37 nM) against PSMA [6].
Table 1: Molecular Attributes of Vipivotide Tetraxetan Linker
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₃₃H₄₅N₅O₉ | Defines atomic composition |
CAS Number | 1703768-74-4 | Unique chemical identifier |
Molecular Weight | 655.74 g/mol | Impacts biodistribution profile |
Solubility | 270 mg/mL in DMSO (411.75 mM) | Formulation consideration [9] |
Key Functional Groups | Carboxylates, ureido, aminomethyl cyclohexyl | Enables conjugation and metal chelation |
The development trajectory of vipivotide tetraxetan linker represents a convergence of multidisciplinary research spanning molecular targeting, radiochemistry, and oncology:
The structural evolution focused on optimizing the aminomethylcyclohexyl domain to enhance PSMA binding specificity while incorporating the tetraxetan (DOTA) macrocycle for stable radionuclide complexation. This design yielded superior tumor-to-background ratios (tumor:blood = 1,058; tumor:muscle = 529 at 24h post-injection) compared to earlier generation linkers [6].
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2006 | Initial PSMA-targeting ligand patent filed (Purdue) | Established foundational intellectual property |
2012 | Optimized linker structure developed (DKFZ/Heidelberg) | Achieved Ki = 0.37 nM binding affinity [6] |
2017 | Global licensing to Endocyte (Novartis subsidiary) | Enabled large-scale clinical development |
2022 | FDA approval of ¹⁷⁷Lu-PSMA-617 (Pluvicto®) | First therapeutic radiopharmaceutical using this linker |
2025 | Expanded FDA indication for pre-chemotherapy mCRPC setting [8] | Broadened clinical applicability |
The vipivotide tetraxetan linker has revolutionized prostate cancer management by enabling precision radioligand therapy with unprecedented tumor selectivity. Its importance manifests through three key mechanisms:
Molecular Targeting Specificity: The linker-embedded glutamate-urea-lysine pharmacophore binds with nanomolar affinity (Ki = 0.37 nM) to PSMA, a transmembrane enzyme overexpressed 100-1000-fold on metastatic castration-resistant prostate cancer cells compared to benign tissue [1] [6]. This selective binding is quantified by internalization studies demonstrating rapid tumor uptake (113.3 ± 24.4 %ID/g at 1h) in LNCaP xenograft models [6].
Optimized Pharmacokinetics: The hydrocarbon spacer (Ahx) critically influences biodistribution by balancing hydrophilicity and lipophilicity. This design achieves rapid clearance from radiosensitive organs—particularly kidneys (113.3 ± 24.4 %ID/g at 1h decreasing to 2.13 ± 1.36 %ID/g at 24h)—while maintaining prolonged tumor retention [6]. This differential clearance underlies its therapeutic index enhancement in clinical applications [2].
Theranostic Versatility: The tetraxetan moiety enables complexation of both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) isotopes, creating a precision theranostic platform. This permits PSMA-PET imaging confirmation of target engagement before therapy—a paradigm now incorporated into NCCN guidelines [4] [8]. Clinical data demonstrate that tumor absorbed dose correlates significantly with treatment response (p = 0.047), validating this approach [2].
Table 3: Pharmacokinetic Properties in Preclinical Models
Parameter | Value | Biological Implication |
---|---|---|
Tumor Uptake (1h) | 113.3 ± 24.4 %ID/g | Rapid targeting capability |
Kidney Clearance (24h) | 2.13 ± 1.36 %ID/g | Reduced nephrotoxicity risk [6] |
Tumor-to-Blood Ratio (24h) | 1,058:1 | Exceptional target selectivity |
Tumor-to-Muscle Ratio (24h) | 529:1 | Favorable therapeutic window [6] |
The linker-enabled therapeutic ¹⁷⁷Lu-PSMA-617 demonstrated significant survival benefits in the phase 3 VISION trial (NCT03511664), with median overall survival of 15.3 months versus 11.3 months for standard care alone (HR: 0.62; p < 0.001) in heavily pretreated mCRPC patients [5] [8]. More recently, the PSMAfore trial led to expanded FDA approval for earlier use in taxane-eligible patients, confirming its transformative role in prostate cancer management [8]. The linker's design directly enables these clinical outcomes by ensuring precise radiation delivery to metastatic lesions while sparing healthy tissue—a paradigm shift in systemic radiotherapy.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7